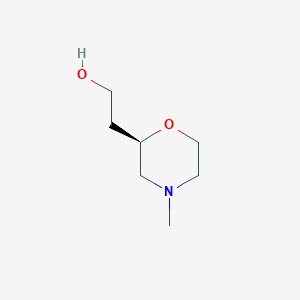
4-(5-Iodopyrimidin-4-yl)-2,3-dimethylthiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Iodopyrimidin-4-yl)-2,3-dimethylthiomorpholine is a heterocyclic compound that contains both pyrimidine and thiomorpholine rings. The presence of an iodine atom on the pyrimidine ring and the dimethyl substitution on the thiomorpholine ring make this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Iodopyrimidin-4-yl)-2,3-dimethylthiomorpholine typically involves the reaction of 4-chloro-5-iodopyrimidine with 2,3-dimethylthiomorpholine in the presence of a base such as cesium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide at elevated temperatures (around 90°C) for a specific duration (approximately 80 minutes) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling iodine-containing compounds.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Iodopyrimidin-4-yl)-2,3-dimethylthiomorpholine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thiomorpholine ring can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Coupling: Palladium-catalyzed coupling reactions using reagents like aryl boronic acids.
Major Products
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include sulfoxides and sulfones.
Coupling: Products include biaryl or diaryl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(5-Iodopyrimidin-4-yl)-2,3-dimethylthiomorpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(5-Iodopyrimidin-4-yl)-2,3-dimethylthiomorpholine involves its interaction with specific molecular targets. The iodine atom on the pyrimidine ring can facilitate binding to enzymes or receptors, while the thiomorpholine ring can modulate the compound’s overall biological activity. The exact pathways and targets depend on the specific application and require further research to elucidate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(5-Iodopyrimidin-4-yl)morpholine: Similar structure but lacks the dimethyl substitution on the thiomorpholine ring.
4-(5-Bromopyrimidin-4-yl)-2,3-dimethylthiomorpholine: Similar structure but with a bromine atom instead of iodine.
4-(5-Chloropyrimidin-4-yl)-2,3-dimethylthiomorpholine: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
4-(5-Iodopyrimidin-4-yl)-2,3-dimethylthiomorpholine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromine or chlorine analogs. The dimethyl substitution on the thiomorpholine ring also adds to its distinct chemical properties .
Eigenschaften
Molekularformel |
C10H14IN3S |
|---|---|
Molekulargewicht |
335.21 g/mol |
IUPAC-Name |
4-(5-iodopyrimidin-4-yl)-2,3-dimethylthiomorpholine |
InChI |
InChI=1S/C10H14IN3S/c1-7-8(2)15-4-3-14(7)10-9(11)5-12-6-13-10/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
JYMYOLSBPNLELF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(SCCN1C2=NC=NC=C2I)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Hydroxybenzo[b]thiophen-7-yl)ethan-1-one](/img/structure/B12948733.png)


![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-, ethyl ester](/img/structure/B12948754.png)










